molecular formula C17H14F4N2O5 B146036 S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 401900-41-2

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Cat. No. B146036
CAS RN: 401900-41-2
M. Wt: 402.30 g/mol
InChI Key: KJMFOTCDISOHDX-INIZCTEOSA-N
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Description

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical properties make it a subject of interest for researchers aiming to develop new therapeutic agents.

Scientific Research Applications

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to androgen receptors, inhibiting their activity and leading to a decrease in androgen-dependent cellular processes. This inhibition can result in the suppression of tumor growth in androgen-sensitive cancers .

Biochemical Analysis

Biochemical Properties

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptors, exhibiting high binding affinity and acting as a full agonist in vitro . The interactions with androgen receptors suggest its potential use in hormonal regulation and related biochemical pathways. Additionally, the presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding properties and specificity towards target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to changes in androgenic tissues and spermatogenesis . These effects highlight its potential application in hormonal regulation and reproductive health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with androgen receptors. The compound exhibits high binding affinity, with an inhibitory constant (Ki) of 1.7 ± 0.2 nM . Upon binding, it acts as a full agonist, leading to the activation of androgen receptor-mediated signaling pathways. This activation results in changes in gene expression and subsequent physiological effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding specificity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as suppression of LH and FSH levels, are reversible upon discontinuation of treatment . These findings suggest that the compound maintains its biochemical activity over time and can be used for prolonged experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively suppress LH and FSH levels, leading to changes in androgenic tissues and spermatogenesis . Higher doses may result in adverse effects, such as toxicity and disruption of normal physiological processes . It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites . These metabolites may further interact with target biomolecules, contributing to the overall biochemical effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its metabolic stability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits tissue selectivity, with preferential accumulation in androgenic tissues . This selective distribution enhances its efficacy and reduces off-target effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its transport properties and localization within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with androgen receptors and other target biomolecules . This subcellular distribution is crucial for its biochemical activity and specificity. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its localization and function within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-nitro-3-(trifluoromethyl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitro groups contribute to its high binding affinity and selectivity for androgen receptors, making it a valuable compound for research and therapeutic applications .

properties

IUPAC Name

(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMFOTCDISOHDX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119697
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401900-41-2
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401900-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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